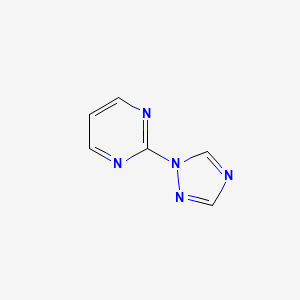

2-(1H-1,2,4-Triazol-1-yl)pyrimidine

Description

Overview of Fused Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. wikipedia.org This class of compounds is exceptionally broad, encompassing a vast array of structures that are integral to the chemistry of life and have found extensive applications in medicine and materials science. wikipedia.orgsioc-journal.cn When two or more rings share common atoms, they form a fused heterocyclic system. fiveable.me These intricate structures exhibit unique chemical and physical properties that often translate into significant biological activities. fiveable.meairo.co.in

The presence of heteroatoms like nitrogen, oxygen, and sulfur in the ring systems of fused heterocycles introduces diverse reactivity and allows for a wide range of chemical modifications. fiveable.meairo.co.in This versatility makes them attractive scaffolds for the development of new pharmaceuticals and functional materials. sioc-journal.cnairo.co.in Indeed, a significant portion of FDA-approved drugs contains nitrogen heterocycles, highlighting their importance in medicinal chemistry. wikipedia.org The structural complexity of fused heterocyclic systems allows for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs. fiveable.me

Historical Context and Evolution of 1,2,4-Triazole (B32235) and Pyrimidine (B1678525) Derivatives in Research

The journey into the world of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.orgwjahr.com The parent pyrimidine compound was first prepared in 1900. wikipedia.org Pyrimidine derivatives are of immense biological importance, forming the basis of the nucleobases uracil, thymine, and cytosine found in nucleic acids, as well as being present in vitamin B1 (thiamine). wikipedia.orgresearchgate.net

The history of 1,2,4-triazoles dates back to 1885 when they were first synthesized by Bladin. nih.govnih.gov Initially, the synthesis methods produced low yields. nih.gov Over the years, research has led to the development of more efficient synthetic routes. researchgate.net The 1,2,4-triazole ring is a key pharmacophore in a multitude of clinically used drugs, demonstrating a wide range of biological activities. nih.govmdpi.com

The fusion of these two important heterocyclic systems, pyrimidine and 1,2,4-triazole, has led to the development of compounds with a broad spectrum of pharmacological applications. wjarr.comnih.govresearchgate.netnih.gov

Rationale for Investigating 2-(1H-1,2,4-Triazol-1-yl)pyrimidine and its Analogues

The investigation into this compound and its analogues is driven by the promising biological activities associated with both the 1,2,4-triazole and pyrimidine moieties. The combination of these two heterocyclic rings into a single scaffold creates novel chemical entities with the potential for unique pharmacological profiles.

Research has shown that the pyrimidine ring is a versatile lead structure in medicinal chemistry due to its diverse biological activities. wjahr.com Similarly, 1,2,4-triazole derivatives are known for their broad-spectrum therapeutic applications. nih.govresearchgate.net The rationale, therefore, is that by combining these two pharmacophores, it may be possible to develop new compounds with enhanced or novel biological activities.

Studies have explored the synthesis of various triazole-pyrimidine analogues and evaluated their potential as inhibitors of specific biological targets, such as the bacterial protein SecA. nih.gov The design of these molecules often involves simplifying more complex structures to understand the structure-activity relationships (SAR) and identify the key structural features responsible for their biological effects. mdpi.com For instance, the position of the triazole ring on the pyrimidine nucleus (e.g., at the 2- or 4-position) can significantly influence the compound's activity. nih.govmdpi.com

The synthesis of compounds like this compound often involves nucleophilic aromatic substitution reactions. mdpi.com The characterization of these compounds is typically carried out using techniques such as NMR spectroscopy and mass spectrometry. mdpi.comnih.gov

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Alloxan |

| Barbituric acid |

| Cytosine |

| Thiamine |

| Thymine |

| Uracil |

| 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine |

| N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine |

| N-Ethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine |

| N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine |

| 4-(4-Methylpiperazin-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine |

| 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine |

| 5-(Carbothioamide)-4-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one |

| 5-(Carbothioamide)-4-(3-nitrophenyl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one |

| 4-(4-(dimethylamino)phenyl)-3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl pyrimidin-2(1H)-one |

| 3,4-dihydro-4-(4-hydroxyphenyl)-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methylpyrimidin-2(1H)-one |

| 6-(4-chlorophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol |

| 6-(4-hydroxyphenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol |

| (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate |

Interactive Data Table: Properties of this compound

This table summarizes key properties of the title compound.

| Property | Value |

| Molecular Formula | C6H5N5 |

| Monoisotopic Mass | 147.05449 Da |

| Predicted XlogP | 0.3 |

| InChI | InChI=1S/C6H5N5/c1-2-8-6(9-3-1)11-5-7-4-10-11/h1-5H |

| InChIKey | PUGWTWQIZUJSGD-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)N2C=NC=N2 |

Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-8-6(9-3-1)11-5-7-4-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGWTWQIZUJSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91159-94-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Pyrimidine and Its Derivatives

Strategies for the Construction of the 1,2,4-Triazole-Pyrimidine Core

The creation of the fused 1,2,4-triazole-pyrimidine core can be achieved through several strategic synthetic routes. These strategies often involve the sequential or concerted formation of the pyrimidine (B1678525) and triazole rings.

Nucleophilic Aromatic Substitution Approaches

A primary method for synthesizing the 2-(1H-1,2,4-triazol-1-yl)pyrimidine scaffold is through nucleophilic aromatic substitution (SNA_r) reactions. This approach typically involves the reaction of a pyrimidine bearing a suitable leaving group, such as a halogen, with 1H-1,2,4-triazole.

For instance, the reaction of 2,4-dichloropyrimidine (B19661) with 3-nitro-1H-1,2,4-triazole can yield 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine. mdpi.comresearchgate.net This reaction proceeds as a direct nucleophilic aromatic substitution and does not necessitate a metal catalyst. mdpi.com The resulting product can then undergo further substitution at the remaining chloro position to introduce various functionalities. A study demonstrated the synthesis of a series of 2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine derivatives by reacting 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine with a variety of amines. mdpi.com

Similarly, 7-chloro-5-methyl- mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine can react with amines like piperidine (B6355638) and cis-2,6-dimethylmorpholine (B33440) to yield the corresponding substituted products. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of this compound Derivatives

| Starting Material 1 | Starting Material 2 | Product | Yield (%) |

| 2,4-Dichloropyrimidine | 3-Nitro-1H-1,2,4-triazole | 2-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | - |

| 2-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | Morpholine (B109124) | 4-(2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)morpholine | 38 |

| 2-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | Pyrrolidine (B122466) | 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine | 44 |

| 2-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | 2-Methylpropan-1-amine | N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | 32 |

| 7-Chloro-5-methyl- mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Piperidine | 5-Methyl-7-(piperidin-1-yl)- mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | 79 |

| 7-Chloro-5-methyl- mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | cis-2,6-Dimethylmorpholine | (2R,6S)-2,6-Dimethyl-4-(5-methyl- mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-yl)morpholine | 89 |

Cyclization Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring onto a pre-existing triazole moiety is another effective strategy. bohrium.comresearchgate.net This often involves the cyclocondensation of a triazole derivative with a three-carbon component. wikipedia.orgmdpi.com

One common method involves the reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their equivalents. For example, the reaction of 3-amino-1,2,4-triazole with various enones can lead to the formation of mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov Ultrasound irradiation has been shown to be an effective technique for promoting these cyclocondensation reactions, often leading to shorter reaction times and higher yields. nih.gov

Another approach involves a three-component Biginelli-like heterocyclization reaction. This method has been used to synthesize a series of 1,2,4-triazolo[1,5-a]pyrimidines by reacting aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. acs.org

Condensation Reactions in Triazole-Pyrimidine Synthesis

Condensation reactions are widely employed in the synthesis of the triazole-pyrimidine core. These reactions often involve the formation of a new bond through the elimination of a small molecule, such as water.

A notable example is the synthesis of 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol derivatives. nih.gov This synthesis begins with the condensation of 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanone with various aromatic aldehydes to form chalcones. nih.gov These chalcones are then reacted with thiourea (B124793) in the presence of a base to yield the dihydropyrimidine (B8664642) derivatives. nih.gov

Another strategy involves the reaction of an intermediate like 5-(3,5-bis(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-amine with appropriately substituted pyrimidines under weakly basic conditions to yield triazole-pyrimidine analogs. nih.gov

Aldol (B89426) Condensation Routes for Derivative Synthesis

Aldol condensation reactions provide a valuable route for the synthesis of derivatives of the this compound system. This reaction can be used to introduce new carbon-carbon bonds and build more complex molecular architectures.

For example, a series of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives were synthesized in good yields through an aldol condensation between 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and an aryl aldehyde. researchgate.net

In a different approach, steroidal mdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines have been synthesized via a one-pot reaction involving an aldol condensation as an initial step. clockss.org The reaction of steroidal ketones with aromatic aldehydes generates α,β-unsaturated ketone intermediates, which then undergo a Michael addition with 3-amino-1,2,4-triazole to form the final products. clockss.org

Click Chemistry Approaches for Triazole Incorporation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for incorporating the 1,2,4-triazole (B32235) ring into a pyrimidine scaffold. nih.gov This reaction is known for its high efficiency, selectivity, and mild reaction conditions. doi.org

This methodology allows for the synthesis of 1,2,3-triazole-containing pyrimidine derivatives, which are distinct from the 1,2,4-triazole isomers discussed in other sections. nih.gov The reaction involves the [2+3] cycloaddition between an organic azide (B81097) and a terminal alkyne. nih.gov

For example, novel acyclic pyrimidine nucleoside analogues with a 1,2,3-triazole ring have been synthesized using a CuAAC reaction between terminal alkyne and azido (B1232118) pyrimidines. researchgate.net Similarly, new thienopyrimidine conjugates bearing a 1,2,3-triazole core have been synthesized by the Cu(I)-catalyzed click dipolar cycloaddition of a terminal acetylenic thienopyrimidine with glycosyl azides. tandfonline.com

Functionalization and Derivatization Strategies

Once the core this compound structure is established, further functionalization and derivatization can be carried out to explore the chemical space and optimize biological activity.

A common strategy involves the modification of substituents on the pyrimidine ring. For example, if the core is synthesized with a leaving group like a chlorine atom, this can be readily displaced by various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of functional groups. mdpi.com

Another approach is to introduce functional groups onto the triazole ring. For instance, ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylates can be synthesized and then potentially coupled with a pyrimidine moiety. nih.gov The substituents on the triazole ring can be varied, including methoxymethyl and 2-methoxyphenyl groups. nih.gov

Furthermore, functionalization can be achieved by modifying existing side chains. For example, a pre-existing amine group on the pyrimidine ring can be acylated or alkylated to introduce further diversity.

Introduction of Diverse Substituents at Key Positions

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. A primary strategy involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring.

One prominent approach starts with 2,4-dichloropyrimidine. The reaction with 3-nitro-1H-1,2,4-triazole can be controlled to achieve monosubstitution, yielding 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine (5). nih.gov This intermediate serves as a versatile platform for introducing a wide array of substituents. The chlorine atom at the 2-position can be displaced by various aliphatic and aromatic amines. Reactions with aliphatic amines often proceed smoothly at room temperature in solvents like acetonitrile, whereas less reactive anilines may require more forcing conditions, such as heating in dimethyl sulfoxide (B87167) (DMSO). nih.gov Notably, under these conditions, the 3-nitro-1,2,4-triazol-1-yl group at position 4 remains intact, ensuring selectivity. nih.gov

This methodology allows for the synthesis of two isomeric series: 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, each bearing diverse amino side chains. nih.govmdpi.com The choice of amine dictates the nature of the substituent introduced, enabling the creation of a library of compounds with varied structural features. For example, using amines such as dimethylamine, 1-methylpiperazine, N-isobutylamine, and pyrrolidine leads to the corresponding N,N-dimethyl, 4-methylpiperazin-1-yl, N-isobutyl, and pyrrolidin-1-yl derivatives, respectively. mdpi.com

Another strategy involves the condensation of 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanone with various aromatic aldehydes to form chalcones. These intermediates are then reacted with thiourea in the presence of a base to yield 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol derivatives. nih.gov This method allows for the introduction of diverse aryl groups at the 6-position of the pyrimidine ring.

The following table showcases a selection of synthesized 2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine derivatives with different amino substituents at the 4-position, highlighting the versatility of the SNAr reaction. mdpi.com

| Compound ID | Substituent (at position 4) | Amine Used | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1b | N,N-Dimethylamino | Dimethylamine | 48 | 207–209 |

| 1i | 4-Methylpiperazin-1-yl | 1-Methylpiperazine | 66 | 193–195 (decomp.) |

| 1k | N-Isobutylamino | 2-Methylpropan-1-amine | 32 | 129–131 |

| 1o | N-Isopropylamino | Propan-2-amine | 43 | 244–246 |

| 1q | Pyrrolidin-1-yl | Pyrrolidine | 44 | 219–221 (decomp.) |

Synthesis of Fused Triazolopyrimidine Systems and Their Analogues

Fusing the triazole and pyrimidine rings creates bicyclic and polycyclic systems with distinct chemical properties, such as Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrimidines and Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrimidines. These structures are considered privileged scaffolds in medicinal chemistry. nih.gov

A common and efficient method for synthesizing Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 3-amino-1,2,4-triazole with various β-dicarbonyl compounds or their equivalents. researchgate.net For instance, reacting 3-amino-1,2,4-triazole with β-enaminones can lead to either 5-substituted or 7-substituted triazolo[1,5-a]pyrimidines, with the regioselectivity governed by the substituents on the enaminone. beilstein-journals.org Multicomponent reactions offer a streamlined approach; for example, reacting a 3-amino-1,2,4-triazole derivative with an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl acetoacetate (B1235776) under green conditions can produce Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives in excellent yields. rsc.org

One-pot three-component reactions are particularly powerful for building molecular complexity. The synthesis of new Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrimidine derivatives has been achieved by reacting 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate. semanticscholar.org Similarly, triazolopyrimidines bearing an indole (B1671886) moiety have been synthesized via a one-pot reaction between 3-amino-1,2,4-triazole, an aromatic aldehyde, and 3-indolyl-3-oxopropanenitrile. japsonline.com

Microwave-assisted synthesis has also been employed to create fused systems. For example, 5-(chloromethyl)-2-(4-methoxyphenyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one can be synthesized by mixing 5-(4-methoxyphenyl)-3-amino-1,2,4-triazole and ethyl 4-chloroacetoacetate in acetic acid under microwave irradiation. nih.gov This intermediate can then undergo further nucleophilic substitution to introduce additional diversity. nih.gov

The synthesis of more complex fused systems, such as 1,2,3-triazolo[1,5-a]quinoxalines, can be achieved from 1-azido-2-isocyanoarenes in a one-pot reaction catalyzed by Cu(OAc)₂. mdpi.com Another approach involves the intramolecular cyclization of pre-formed triazoles. mdpi.com

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is key to controlling the regioselectivity and improving the efficiency of synthetic routes. The formation of the 2-(triazol-1-yl)pyrimidine core and its fused analogues often involves several key mechanistic steps.

In the synthesis of substituted 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines from 2,4-bis(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Studies have shown a pronounced selectivity toward the displacement of the leaving group at position 4 of the pyrimidine ring. researchgate.net The greater electrophilicity of C4 compared to C2 in the pyrimidine ring directs the initial nucleophilic attack of the amine to this position.

For the synthesis of fused Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrimidines via a three-component reaction, the proposed mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and ethyl acetoacetate. This is followed by a Michael addition of the 5-amino-1,2,4-triazole to the resulting arylidene intermediate. The regioselectivity of this step is critical; the exocyclic amino group (N4) of the aminotriazole acts as the nucleophile, attacking the electrophilic carbon of the arylidene. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final fused product. semanticscholar.org

In a similar one-pot synthesis of triazolopyrimidines bearing an indole moiety, the mechanism is thought to begin with the activation of the aldehyde by a base like triethylamine. This enhances its electrophilicity, facilitating a nucleophilic reaction with 3-indolyl-3-oxopropanenitrile. The resulting intermediate then undergoes a Michael reaction with 3-amino-1,2,4-triazole to form an adduct that cyclizes to yield the triazolopyrimidine core. japsonline.com

The formation of fused pyrazolo[3,4-d]pyrimidines can sometimes lead to unexpected macrocycles. One study showed that the reaction proceeds through the initial formation of an iminopyrazolopyrimidinamine intermediate, which then undergoes dimerization to assemble a 14-membered hexaazamacrocycle. beilstein-journals.org This self-assembly pathway highlights the complex mechanistic possibilities in these heterocyclic systems. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions such as solvent, catalyst, temperature, and reaction time is essential for maximizing product yield and selectivity while minimizing side reactions.

In the synthesis of 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine, substantial experimentation was required to find the optimal conditions. It was found that using a syringe pump to slowly add a solution of 3-nitro-1H-1,2,4-triazole (as its sodium salt) to a solution of 2,4-dichloropyrimidine in DMF at 80 °C afforded the desired monosubstituted product in a 43% yield, allowing for the recovery and reuse of unreacted 2,4-dichloropyrimidine. nih.gov Using an excess of base was found to be detrimental, leading to the degradation of the starting material. nih.gov

For multicomponent reactions, the choice of solvent and catalyst is paramount. In the synthesis of Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrimidines, various solvents and catalysts were screened. The use of 3-aminopropyl-functionalized silica (B1680970) gel (APTS) as a catalyst in ethanol (B145695) at reflux was found to give the highest yield (85%) for the model reaction. semanticscholar.org

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | H₂O | APTS | Trace |

| 2 | Ethanol | APTS | 85 |

| 3 | Methanol (B129727) | APTS | 72 |

| 4 | Acetonitrile | APTS | 56 |

| 5 | Toluene | APTS | 32 |

| 6 | Ethanol | None | 45 |

| 7 | Ethanol | Et₃N | 63 |

| 8 | Ethanol | Piperidine | 71 |

Microwave-assisted synthesis often allows for shorter reaction times and improved yields. In the synthesis of 1,2,4-triazolo[1,5-a]pyridines, an analogue system, a screen of solvents, bases, and temperatures revealed that performing the reaction in a microwave at 140 °C for 3 hours without a catalyst gave the best yield (89%). mdpi.com Conventional heating under reflux in various solvents resulted in significantly lower yields or no product formation. mdpi.com

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 60 | 45 |

| 2 | THF | K₂CO₃ | 60 | 55 |

| 3 | 1,4-Dioxane | NaH | 60 | Trace |

| 4 | 1,4-Dioxane | Et₃N | 60 | Trace |

| 5 | 1,4-Dioxane | Cs₂CO₃ | 60 | 50 |

| 6 | Acetone | K₂CO₃ | 60 | 60 |

| 7 | 1,4-Dioxane | K₂CO₃ | 60 | 65 |

These examples underscore the importance of systematic optimization to develop efficient, high-yielding, and selective synthetic protocols for this compound and its complex derivatives.

Computational and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Pyrimidine Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecular systems. For analogues of 2-(1H-1,2,4-triazol-1-yl)pyrimidine, DFT calculations offer a window into their fundamental chemical nature.

Electronic Structure Properties and Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound analogues. These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them dictates the molecule's electronic stability and reactivity. For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in charge-transfer interactions, a key aspect of many biological processes. jchemrev.com

Studies on related triazole and pyrimidine (B1678525) derivatives have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels. researchgate.net This modulation of the electronic properties is a key strategy in the design of compounds with specific biological targets. For example, in a study of pyrazolo-pyrimidine derivatives, DFT calculations at the B3LYP/6-311+G** level were used to determine HOMO and LUMO energies, which in turn explained the charge transfer within the molecules. jchemrev.com The molecular electrostatic potential (MEP) is another important property derived from DFT, which maps the electrostatic potential onto the electron density surface of a molecule, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with biological receptors.

Studies on Thermodynamic Stability and Energetic Characteristics

The thermodynamic stability of a compound is a critical factor in its potential as a drug candidate. DFT calculations can be employed to predict various energetic characteristics, such as the heat of formation (HOF) and bond dissociation energy (BDE). tandfonline.com These parameters provide insights into the intrinsic stability of the molecule and the strength of its chemical bonds.

A study on nitro- and amino-substituted 4-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives utilized the G3MP2 method to calculate the HOF. tandfonline.com The BDE was also evaluated to assess the thermal stability of these compounds. tandfonline.com Such calculations are crucial for identifying derivatives that are not only biologically active but also possess the necessary stability for formulation and storage. For instance, a high heat of formation may indicate a high-energy compound, which could be a desirable characteristic for certain applications but might also suggest instability. tandfonline.com Conversely, high bond dissociation energies for specific bonds can indicate resistance to metabolic degradation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Identification of Molecular Descriptors Correlating with Observed Biological Activity

QSAR models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov For this compound analogues, QSAR studies aim to identify which of these descriptors are most influential in determining a specific biological effect, such as antibacterial or anticancer activity. ujmm.org.uanih.gov

In a study on 1,2,3-triazole-pyrimidine hybrids with anticancer activity, QSAR modeling was performed using descriptors calculated via DFT. nih.gov The resulting models helped to elucidate the structural requirements for potent activity against gastric cancer cell lines. nih.gov Similarly, QSAR analyses of nitro(triazole/imidazole)-based compounds as anti-tubercular agents identified key 2D descriptors like the number of oxygen atoms and specific ATS (centered Broto-Moreau autocorrelation) descriptors as being important for their biological activity. tjnpr.org These findings guide medicinal chemists in designing new analogues with enhanced potency by optimizing the identified descriptors. For example, a QSAR study on 2,4-diamino-pyrimidine derivatives as anti-malarial agents revealed that lipophilicity was a key driver for improved activity. nih.gov

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the mechanism of action of drugs at a molecular level.

Prediction of Ligand Binding Modes within Biological Receptors

For analogues of this compound, molecular docking simulations can predict how these compounds fit into the active site of a target protein. nih.govresearchgate.net These predictions provide valuable information about the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. impactfactor.org

Docking studies on 1,2,3-triazole-pyrimidine derivatives targeting the epidermal growth factor receptor (EGFR), a key protein in cancer, have revealed the binding modes of these inhibitors within the ATP-binding site. bohrium.com These studies can explain the structure-activity relationships observed experimentally and guide the design of new derivatives with improved binding affinity and selectivity. bohrium.com For example, a study on thieno[2,3-d] impactfactor.orgzsmu.edu.uasemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives showed that the most potent compounds against breast cancer cell lines had favorable docking scores and interactions with EGFR and PI3K. mdpi.com Similarly, docking analysis of 1,2,4-triazole (B32235) derivatives bearing a pyrimidine moiety identified potential binding modes within the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B, suggesting a mechanism for their antitubercular activity. researchgate.netresearchgate.net

The following table provides a summary of molecular descriptors and docking results for a series of 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. nih.gov

| Compound | R1 | R2 | R3 | Experimental IC50 (μM) | Predicted IC50 (μM) | Binding Energy (kcal/mol) |

| L1 | p-OCH3 | o-Cl | H | 2.1 | 2.3 | -8.5 |

| L2 | m-CF3 | o-Cl | H | 3.5 | 3.2 | -8.9 |

| L3 | p-F | o-Cl | H | 4.2 | 4.5 | -8.7 |

| L4 | o-F | o-Cl | H | 5.1 | 5.0 | -8.6 |

| L5 | p-Cl | o-Cl | H | 6.8 | 6.9 | -9.0 |

| L6 | m-Cl | o-Cl | H | 7.3 | 7.1 | -9.1 |

| L7 | o-Cl | o-Cl | H | 8.5 | 8.8 | -9.2 |

| L8 | m-NO2 | o-Cl | H | 9.2 | 9.5 | -9.4 |

| L9 | p-CH3 | o-Cl | H | 10.1 | 10.3 | -8.8 |

| L10 | m-CH3 | o-Cl | H | 11.5 | 11.2 | -8.7 |

Data sourced from a study on 1,2,3-triazole-pyrimidine hybrids against the MGC-803 gastric cancer cell line. nih.gov

Assessment of Binding Affinity and Molecular Recognition Mechanisms

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the binding affinities and molecular recognition mechanisms of novel compounds. For analogues of this compound, molecular docking simulations have been instrumental in predicting their potential as therapeutic agents by elucidating their interactions with biological targets at a molecular level.

A study focusing on a series of 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone derivatives explored their binding affinity against two proteins associated with viral activity. The synthesized compounds, which are structurally analogous to this compound, were subjected to in-silico molecular docking simulations to evaluate their potential as antiviral agents. The results indicated that these derivatives exhibited favorable binding affinities towards the active sites of the target proteins. impactfactor.orgresearchgate.net

The molecular docking analysis of these analogues revealed that the binding affinity is influenced by the nature and position of substituents on the pyrimidine and triazole rings. For instance, the presence of specific aromatic aldehydes in the synthesis of chalcone (B49325) precursors led to derivatives with varying docking scores. impactfactor.org The cyclization of these chalcones with urea (B33335) to form the pyrimidinone ring was a crucial step in creating the final compounds that were evaluated. impactfactor.org

The binding interactions of these analogues with the target proteins are characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The triazole and pyrimidine moieties often participate in key hydrogen bonding interactions with amino acid residues in the active site of the protein. The substituents on these core structures can further enhance binding by forming additional interactions with the surrounding residues.

In a similar vein, another study on thieno[2,3-d] impactfactor.orgmdpi.comjchemrev.comtriazolo[1,5-a]pyrimidine derivatives, which represent a more complex fused ring system analogue, investigated their potential as anticancer agents through molecular docking against EGFR and PI3K. mdpi.com The docking studies for these compounds also highlighted the importance of specific substitutions in achieving high binding affinity. For example, derivatives with a 4-bromophenyl or an anthracen-9-yl group attached to the triazole ring showed significant cytotoxic activity, which was rationalized by their strong binding interactions within the active sites of the target kinases. mdpi.com

The following interactive table summarizes the docking scores of a selection of 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone analogues against two target proteins. A lower docking score generally indicates a higher binding affinity.

| Compound | Docking Score (kcal/mol) vs. Protein 1 (7dpp) | Docking Score (kcal/mol) vs. Protein 2 (8cx9) |

| Analogue 2a | -7.5 | -7.1 |

| Analogue 2b | -8.1 | -7.8 |

| Analogue 2c | -7.8 | -7.4 |

| Analogue 3a | -8.5 | -8.2 |

| Analogue 3b | -9.2 | -8.9 |

| Analogue 3c | -8.8 | -8.5 |

These computational findings underscore the potential of this compound analogues as a scaffold for the development of new therapeutic agents. The detailed understanding of their binding modes and the structure-activity relationships derived from these theoretical studies provide a rational basis for the design and optimization of more potent and selective inhibitors for various biological targets.

Biological Activities and Structure Activity Relationship Sar Studies of 2 1h 1,2,4 Triazol 1 Yl Pyrimidine Derivatives

Antifungal Activity

The fusion of the pyrimidine (B1678525) ring, a key component of nucleic acids, with the 1,2,4-triazole (B32235) moiety, a well-established pharmacophore in antifungal drugs, has yielded derivatives with a broad spectrum of fungicidal action. frontiersin.orgtandfonline.commdpi.com Research has explored their efficacy against a variety of fungal pathogens affecting both plants and mammals.

Evaluation against Plant Pathogenic Fungi (e.g., Gibberella zeae, Fusarium oxysporum, Sclerotinia sclerotiorum)

Derivatives of 2-(1H-1,2,4-triazol-1-yl)pyrimidine have demonstrated notable inhibitory effects against several economically important plant pathogenic fungi. A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, for instance, showed significant inhibition against the growth of Gibberella zeae and Fusarium oxysporum at a concentration of 50 mg/L. researchgate.net Similarly, pyridylpyrazolamide derivatives incorporating a pyrimidine motif exhibited varying degrees of antifungal activity against a panel of eight plant fungi, including Sclerotinia sclerotiorum, Gibberella zeae, and Fusarium oxysporum, at a concentration of 50 μg/mL. nih.gov

Further studies have highlighted specific compounds with exceptional potency. For example, compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) displayed broad-spectrum activity, with an EC50 value of 1.59 mg/L against S. sclerotiorum. researchgate.net An even more potent derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2), had an EC50 of just 0.12 mg/L against the same fungus. researchgate.net Research into 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety also identified compounds with strong activity against Fusarium oxysporum f.sp. vasinfectum and Gibberella sanbinetti. nih.gov

Antifungal Activity of this compound Derivatives against Plant Pathogenic Fungi

| Compound Type | Fungus | Concentration | Inhibition/EC50 | Reference |

|---|---|---|---|---|

| Pyridylpyrazolamide derivatives | Gibberella zeae | 50 µg/mL | 0–54.9% | nih.gov |

| Pyridylpyrazolamide derivatives | Fusarium oxysporum | 50 µg/mL | 0–66.3% | nih.gov |

| Pyridylpyrazolamide derivatives | Sclerotinia sclerotiorum | 50 µg/mL | 6.5–54.1% | nih.gov |

| 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-ones | Gibberella zeae | 50 mg/L | High Inhibition | researchgate.net |

| 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-ones | Fusarium oxysporum | 50 mg/L | High Inhibition | researchgate.net |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | EC50: 1.59 mg/L | researchgate.net | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | EC50: 0.12 mg/L | researchgate.net |

Evaluation against Mammalian Fungi (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal potential of these derivatives extends to fungi that are pathogenic to humans. Numerous studies have confirmed the activity of 1,2,4-triazole derivatives against opportunistic pathogens like Candida albicans and Cryptococcus neoformans. pharmj.org.uadntb.gov.ua For example, a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, particularly the sulfide (B99878) derivatives, demonstrated potent in vitro activity against both C. albicans and C. neoformans. nih.gov

Some derivatives have shown activity comparable or superior to existing antifungal drugs. Benzimidazole-1,2,4-triazole derivatives exhibited significant antifungal potential, with some compounds showing higher activity against Candida glabrata than the commercial drugs voriconazole (B182144) and fluconazole, recording minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL. acs.org Furthermore, triazole compounds containing a 1,2,3-benzotriazine-4-one fragment have shown more potent antifungal activity against C. albicans and C. neoformans than reference drugs, with MIC values in the range of 0.0156 to 2.0 μg/mL. nih.gov

Antifungal Activity of this compound Derivatives against Mammalian Fungi

| Compound Type | Fungus | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | acs.org |

| 1,2,4-Triazoles with 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | nih.gov |

| 1,2,4-Triazoles with 1,2,3-benzotriazine-4-one | Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (1n) | Candida albicans | MIC80: 0.0156 | nih.gov |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (3, R1=CF3) | Cryptococcus neoformans | MIC80: 0.00097–0.0156 | nih.gov |

Structure-Activity Relationships for Enhanced Fungicidal Efficacy

The effectiveness of these antifungal agents is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided crucial insights into the features required for potent fungicidal activity.

One key finding is the differential activity between sulfide and sulfone derivatives; sulfide-containing compounds generally exhibit potent antifungal properties, whereas their corresponding sulfone analogs show lower activity. nih.gov The nature and position of substituents on the aromatic rings are also critical. For instance, in a series of 1,3,4-thiadiazole derivatives with a 1,2,4-triazolo[1,5-a]pyrimidine core, compounds with electron-withdrawing groups such as Cl, Br, F, and NO2 at the 2nd and 4th positions of the benzene (B151609) ring displayed superior antifungal activity. nih.gov Similarly, for 1,2,4-triazoles with a 1,2,3-benzotriazine-4-one fragment, derivatives with -NO2 and -CF3 groups at the 7-position were more effective. nih.gov

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models has further refined this understanding. A comparative molecular field analysis (CoMFA) performed on 1,2,4-triazolo[1,5-a]pyrimidine derivatives generated a statistically reliable model that could reasonably explain the relationship between the compounds' structure and their antifungal activity, aiding in the design of more potent molecules. nih.gov

Herbicidal Activity

In addition to their fungicidal properties, this compound derivatives have been investigated as potential herbicides, showing efficacy against both monocotyledonous and dicotyledonous weeds. tandfonline.comtandfonline.com

Efficacy against Monocotyledonous Weeds (e.g., Echinochloa crusgalli, Sorghum bicolor, Agrostis stolonifera)

Several studies have confirmed the herbicidal effects of these compounds on common monocot weeds. A series of pyrimidyl-1,2,4-triazole derivatives incorporating an aryl sulfonyl moiety exhibited significant herbicidal potencies against the growth of Echinochloa crusgalli (barnyard grass) and Sorghum bicolor at a concentration of 100 mg·L⁻¹. researchgate.net Certain compounds within this series demonstrated remarkable inhibitory effects even at a lower concentration of 10 mg·L⁻¹. researchgate.net Another study on novel pyrimidine derivatives containing 1,2,4-triazole also reported good inhibition against E. crusgalli. tandfonline.comconsensus.app Furthermore, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related structural class, found that most compounds possessed good activity against Agrostis stolonifera (bentgrass) at a concentration of 1 mM. mdpi.comsemanticscholar.org

Herbicidal Activity of this compound Derivatives against Monocot Weeds

| Compound Type | Weed Species | Concentration | Inhibition | Reference |

|---|---|---|---|---|

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Echinochloa crusgalli | 100 mg·L⁻¹ | Significant | researchgate.net |

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Sorghum bicolor | 100 mg·L⁻¹ | Significant | researchgate.net |

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Echinochloa crusgalli | 10 mg·L⁻¹ | Remarkable | researchgate.net |

| Pyrimidine derivatives containing 1,2,4-triazole | Echinochloa crusgalli | 100 mg/L | Good | tandfonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | Agrostis stolonifera | 1 mM | Good | mdpi.comsemanticscholar.org |

Efficacy against Dicotyledonous Weeds (e.g., Raphanus sativus, Brassica campestris, Cucumis sativus, Medicago sativa)

The herbicidal action of these derivatives is not limited to monocots; they also show significant efficacy against a range of broadleaf weeds. The same series of pyrimidyl-1,2,4-triazole derivatives with an aryl sulfonyl group that was effective against monocots also displayed inhibitory activity against the roots and stalks of Raphanus sativus (radish), Brassica campestris (field mustard), Cucumis sativus (cucumber), and Medicago sativa (alfalfa) at concentrations of 10 and 100 mg·L⁻¹. researchgate.net

In a separate study involving 1,2,4-triazole derivatives containing fluorine and a phenyl sulfonyl pyrimidine moiety, one compound (Ⅳ-8) was particularly potent, achieving 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L⁻¹. researchgate.net This broad-spectrum activity highlights the potential of these compounds as lead structures for the development of new, more effective herbicides. researchgate.net

Herbicidal Activity of this compound Derivatives against Dicot Weeds

| Compound Type | Weed Species | Concentration | Inhibition | Reference |

|---|---|---|---|---|

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Raphanus sativus | 10 & 100 mg·L⁻¹ | Significant | researchgate.net |

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Brassica campestris | 10 & 100 mg·L⁻¹ | Significant | researchgate.net |

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Cucumis sativus | 10 & 100 mg·L⁻¹ | Significant | researchgate.net |

| Pyrimidyl-1,2,4-triazole derivatives (aryl sulfonyl) | Medicago sativa | 10 & 100 mg·L⁻¹ | Significant | researchgate.net |

| 1,2,4-Triazole derivative with fluorine, phenyl sulfonyl, pyrimidine (Ⅳ-8) | Brassica campestris | 100 mg·L⁻¹ | 100% | researchgate.net |

| 1,2,4-Triazole derivative with fluorine, phenyl sulfonyl, pyrimidine (Ⅳ-8) | Cucumis sativus | 100 mg·L⁻¹ | 100% | researchgate.net |

| 1,2,4-Triazole derivative with fluorine, phenyl sulfonyl, pyrimidine (Ⅳ-8) | Medicago sativa | 100 mg·L⁻¹ | 100% | researchgate.net |

Structure-Activity Relationships for Selective Herbicidal Action

Derivatives of this compound have been investigated for their potential as herbicides, with studies revealing key structural features that govern their activity and selectivity. The herbicidal effect is often linked to the inhibition of essential plant enzymes, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. researchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the design of potent herbicides. For instance, in one series of pyrimidyl-1,2,4-triazole derivatives, the presence of an ethyl group at the 4-position of the pyrimidine ring, combined with an alkyl chain as a para-substituent on an associated benzene ring, was found to correlate with good biological activity. researchgate.net Another study focusing on pyrazolylpyrimidine derivatives highlighted that substituting the pyrimidine ring at the 6-position with an alkynyloxy group was crucial for bleaching activities, which are characteristic of herbicides that inhibit pigment synthesis. nih.gov Conversely, placing an amino group at the same position resulted in compounds with excellent inhibitory effects on weed root growth. nih.gov

Further research into pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl group showed that many of these compounds exhibited significant herbicidal potency. researchgate.net Compound I-3 from this series, for example, demonstrated a broader spectrum of inhibitory activity against both the roots and stalks of various weeds, including Echinochloa crusgalli, Raphanus sativus, and Brassica campestris, than the commercial herbicide Flumetsulam. researchgate.net Preliminary tests on other novel pyrimidine derivatives containing a 1,2,4-triazole moiety also showed good inhibition against weeds like barnyard grass (Echinochloa crusgalli) and rape (Brassica napus). tandfonline.com

Anticancer and Antitumor Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents. Its structural similarity to purines allows these compounds to interact with various biological targets involved in cancer cell proliferation. nih.gov

Derivatives of this scaffold have been tested against a wide range of human cancer cell lines, demonstrating varied and sometimes potent antiproliferative effects. For example, a series of mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives was evaluated for its activity against human gastric cancer (MGC-803 ), colon cancer (HCT-116 ), and breast cancer (MCF-7 ) cell lines. nih.gov Among them, compound H12 was identified as the most active, with IC₅₀ values of 9.47 µM, 9.58 µM, and 13.1 µM against MGC-803, HCT-116, and MCF-7 cells, respectively, proving more potent than the reference drug 5-Fluorouracil. nih.gov

Other studies have reported the activity of related pyrimidine-triazole compounds against various other cancer cell lines. Dihydropyrimidine (B8664642) derivatives were found to be active against non-small cell lung cancer (HOP-92 ). nih.gov Reviews and specific studies have also documented the efficacy of pyrimidine derivatives against lung carcinoma (A549 ), cervical cancer (HeLa ), and ovarian cancer (A2780 ). arabjchem.orgekb.eg

| Compound Series | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives (e.g., H12) | MGC-803 (Gastric) | 9.47 µM | nih.gov |

| mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives (e.g., H12) | HCT-116 (Colon) | 9.58 µM | nih.gov |

| mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives (e.g., H12) | MCF-7 (Breast) | 13.1 µM | nih.gov |

| Dihydropyrimidine-Triazole Derivatives (e.g., 4a, 4d) | HOP-92 (Lung) | Active at 10⁻⁵ M | nih.gov |

| Urea (B33335) Derivatives of Pyrimidine-Pyrazole (e.g., 66) | A2780 (Ovarian) | 0.65 µM | ekb.eg |

| Urea Derivatives of Pyrimidine-Pyrazole (e.g., 66) | A549 (Lung) | 0.01 µM | ekb.eg |

| Pyrazolo[3,4-b]pyridine Derivatives | HeLa (Cervical) | Potent Activity, G2/M Arrest | arabjchem.org |

The effectiveness of these compounds as anticancer agents is highly dependent on their specific structural features. For the closely related mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine series, a clear SAR has been established for optimal tubulin inhibition. acs.org High potency requires a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position of the triazolopyrimidine core. acs.org Furthermore, the presence of two fluorine atoms on the appended phenyl ring, specifically at the positions ortho to the core scaffold, is necessary for optimal activity. acs.org The linkage at the para position of the phenyl ring also plays a role, with an oxygen atom followed by a three-methylene unit and an alkylamino or hydroxy group yielding the best results. acs.org

For the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives, antiproliferative activity was found to vary based on the substituent groups on the indole ring. nih.gov These findings underscore the importance of specific substitutions in tuning the biological activity of the parent scaffold to achieve potent and selective anticancer effects.

Antimicrobial and Antibacterial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.

Several studies have highlighted the broad-spectrum antibacterial capabilities of this class of compounds. A notable investigation focused on two isomeric series of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, which were tested against the ESKAPE pathogens—a group of multidrug-resistant bacteria. mdpi.com These compounds were found to inhibit the growth of all tested ESKAPE pathogens, which include Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii, with the exception of Pseudomonas aeruginosa. mdpi.com This demonstrates a significant, albeit not universal, broad-spectrum activity. Other research has also reported the synthesis of pyrimidine-bearing 1,2,4-triazole derivatives with activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. derpharmachemica.com

The antibacterial activity of these derivatives has been quantified against several specific and clinically relevant bacterial strains.

In the study of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, several compounds displayed minimum inhibitory concentrations (MICs) against Acinetobacter baumannii that were comparable or even lower than the antibiotic ciprofloxacin. mdpi.com For example, compounds 1b , 1c , and 1j showed notable potency. The activity of some derivatives against Staphylococcus aureus was also significant, though generally less potent than ciprofloxacin. mdpi.com

Conversely, these simplified nitro-substituted pyrimidine triazoles showed a reverse bioactivity profile compared to a more complex parent compound; they were found to be inactive against Mycobacterium tuberculosis H37Rv, whereas the parent compound was moderately active against this strain. mdpi.com However, other classes of pyrimidine-triazole hybrids have shown promise against M. tuberculosis. healthinformaticsjournal.com Activity has also been documented against Escherichia coli and Klebsiella pneumoniae. derpharmachemica.comnih.gov While many derivatives were inactive against Pseudomonas aeruginosa, some specific structures have shown inhibitory effects. mdpi.comderpharmachemica.comnih.gov

| Bacterial Strain | Compound Series | Reported Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | Active (e.g., compound 1o MIC only 3x higher than ciprofloxacin) | mdpi.com |

| Escherichia coli | Pyrimidine-bearing 1,2,4-triazoles | Active | derpharmachemica.com |

| Klebsiella pneumoniae | 1,2,4-Triazole Hybrids | Active | nih.gov |

| Acinetobacter baumannii | 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | Potent activity (e.g., MICs for 1b, 1c, 1j comparable to ciprofloxacin) | mdpi.com |

| Pseudomonas aeruginosa | 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | Generally inactive | mdpi.com |

| Pseudomonas aeruginosa | Pyrimidine-bearing 1,2,4-triazoles | Active | derpharmachemica.com |

| Mycobacterium tuberculosis H37Rv | 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines | Inactive | mdpi.com |

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and triazole rings. Research has shown that the introduction of various functional groups can modulate the minimum inhibitory concentration (MIC) against a range of pathogens.

In a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, the substitution pattern on a phenyl ring attached to the pyrimidine core played a crucial role in their antimicrobial activity. acs.org Compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus flavus, Candida albicans). acs.org Generally, derivatives with electron-withdrawing groups on the phenyl ring displayed enhanced activity. For instance, compounds bearing chloro and nitro substituents exhibited potent antimicrobial effects. acs.org

Similarly, in another study on 1,2-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines bearing an amino acid moiety, specific derivatives showed promising activity against multidrug-resistant (MDR) bacteria. researchgate.net The structure-activity relationship (SAR) indicated that the nature of the amino acid ester group and the substituent on the pyrimidine ring were critical for the observed antimicrobial action. researchgate.net

A study on mutually isomeric 2- and 4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidines revealed that the point of attachment of the nitrotriazole moiety to the pyrimidine ring, as well as the nature of the amino side chains, significantly impacts their activity against the ESKAPE panel of pathogens. mdpi.com While a related compound, OTB-021, was active against Mycobacterium tuberculosis, these simplified pyrimidine analogs were designed to explore a broader antibacterial spectrum. mdpi.com

The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |

| 9d | 4-Cl on phenyl | S. aureus | 0.5 | acs.org |

| 9n | 4-NO2 on phenyl | E. coli | 0.25 | acs.org |

| 9o | 2,4-diCl on phenyl | C. albicans | 1.0 | acs.org |

| 9p | 3,4,5-triOCH3 on phenyl | B. subtilis | 0.5 | acs.org |

| 3c | Phenylalanine ethyl ester | MDR K. pneumoniae | - | researchgate.net |

| 8a | Leucine ethyl ester | MDR K. pneumoniae | - | researchgate.net |

| 9d | Valine ethyl ester | MDR S. aureus (MRSA) | - | researchgate.net |

Anticonvulsant Activity

Derivatives of 1,2,4-triazole fused with a pyrimidine ring have demonstrated significant potential as anticonvulsant agents. The anticonvulsant activity of these compounds is typically evaluated using standard animal models, such as the maximal electroshock (MES) seizure and subcutaneous pentylenetetrazol (scPTZ) tests. wjpsronline.comnih.gov

In one study, a series of 7-substituted- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant properties. wjpsronline.com The pharmacological results indicated that most of the synthesized compounds exhibited potent anticonvulsant activity in the MES test. wjpsronline.com The most promising compound from this series showed a significant anticonvulsant effect with an ED₅₀ of 19.7 mg/kg, highlighting the potential of this scaffold. wjpsronline.com

Another study focused on 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol derivatives. nih.gov Several of these compounds showed MES activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) at 0.5 hours post-administration. nih.gov This suggests that the dihydropyrimidine core linked to a triazole moiety is a favorable structural motif for anticonvulsant action.

Furthermore, research on 5-alkoxythieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines, which are structurally related to 2-(1H-1,2,4-triazol-1-yl)pyrimidines, has provided valuable insights. The most active compound in this series, 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine (5o), displayed ED₅₀ values of 11.5 mg/kg in the MES test and 58.9 mg/kg in the scPTZ test, proving to be more effective than carbamazepine and ethosuximide (B1671622) in these models. nih.gov

The following table presents the anticonvulsant activity of selected triazole-pyrimidine derivatives.

| Compound ID | Substituents | Test Model | ED₅₀ (mg/kg) | Reference |

| Most promising compound | 7-(substituted-phenyl) | MES | 19.7 | wjpsronline.com |

| 4a | 4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl), 6-phenyl | MES | - | nih.gov |

| 4b | 4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl), 6-(4-chlorophenyl) | MES | - | nih.gov |

| 5o | 5-[3-(trifluoromethyl)phenoxy] | MES | 11.5 | nih.gov |

| 5o | 5-[3-(trifluoromethyl)phenoxy] | scPTZ | 58.9 | nih.gov |

Insecticidal Activity

The 1,2,4-triazole nucleus is a component of various compounds that exhibit insecticidal properties. rjptonline.org Derivatives of this compound have been investigated for their potential as insecticides against various agricultural pests.

In one study, a series of 1,2,4-triazole derivatives were synthesized and tested for their insecticidal activity against Aphis rumicis Linnaeus. researchgate.net Several compounds in this series demonstrated notable insecticidal effects. researchgate.net Another research effort reported the synthesis and insecticidal activity of 1,2,4-triazolo-thiazolidin-4-one derivatives. rjptonline.org Certain compounds from this series showed activity against Heliothis armigera at a concentration of 500 ppm, utilizing both contact and stomach poison methods. rjptonline.org

More specifically, pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) motif, which shares structural similarities with the triazole ring, have been synthesized and shown to possess good insecticidal activity against Mythimna separata. hep.com.cn This suggests that the pyrimidine core, when combined with a five-membered nitrogen-containing heterocycle, is a promising scaffold for the development of new insecticides.

The table below summarizes the insecticidal activity of some 1,2,4-triazole derivatives.

| Compound ID | Target Insect | Activity | Reference |

| 3d, 3e, 3g | Aphis rumicis Linnaeus | Showed insecticidal activity | researchgate.net |

| 21b, 21d, 21e | Heliothis armigera | Active at 500 ppm | rjptonline.org |

| 22b, 22d, 22e | Heliothis armigera | Active at 500 ppm | rjptonline.org |

| Pyrimidin-4-amine derivatives | Mythimna separata | Good insecticidal activity | hep.com.cn |

Plant Growth Regulatory Activities

Derivatives of 1,2,4-triazole are known to possess plant growth regulatory activities. rjptonline.orgresearchgate.net The this compound scaffold has been explored for its potential to influence plant growth.

Research into new 1H-1,2,4-triazole derivatives containing a pyridine (B92270) unit, which is structurally analogous to pyrimidine, has shown that many of these compounds exhibit some degree of plant growth regulatory activity. researchgate.net This indicates that the combination of a triazole ring with a six-membered nitrogen-containing heterocycle can lead to compounds with effects on plant physiology.

Patents have also been filed for pyrimidine derivatives and their use in controlling undesired plant growth, further highlighting the interest in this class of compounds for agricultural applications. google.com Additionally, pyrrole (B145914) derivatives incorporating a 1H-1,2,4-triazol-1-yl moiety have been described as plant growth regulators. google.com

While specific data on the plant growth regulatory effects of this compound derivatives is emerging, the broader class of triazole-containing heterocyclic compounds shows significant promise in this area.

Antioxidant Activity

The antioxidant properties of this compound derivatives have been a subject of scientific investigation. These compounds have the potential to scavenge free radicals and mitigate oxidative stress.

A study on 1,2,4-triazole linked thieno[2,3-d]pyrimidine (B153573) derivatives evaluated their antioxidant activity using various radical scavenging assays, including DPPH, hydrogen peroxide, and nitric oxide methods. researchgate.net The results indicated that compounds with electron-withdrawing groups showed significant radical scavenging capabilities. researchgate.net

In another investigation, the antioxidant activity of 1,2,4-triazole derivatives with a morpholine (B109124) moiety was assessed. zsmu.edu.ua It was found that the introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus generally increased the antioxidant activity of the compounds. zsmu.edu.uadergipark.org.tr Conversely, the presence of methyl or ethyl groups at the same position tended to have a negative effect on their antioxidant potential. dergipark.org.tr

The table below presents the antioxidant activity of selected triazole derivatives.

| Compound Series | Key Structural Feature | Antioxidant Activity Finding | Reference |

| Thieno[2,3-d]pyrimidine derivatives (7c, 7j, 7k, 7e, 7b) | Electron-withdrawing groups | Significant radical scavenging | researchgate.net |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles | Free amino group or phenyl at N4 of triazole | Increased antioxidant activity | zsmu.edu.uadergipark.org.tr |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles | Methyl or ethyl at N4 of triazole | Decreased antioxidant activity | dergipark.org.tr |

Neuroprotective and Anti-neuroinflammatory Activities

Recent research has highlighted the potential of triazole-pyrimidine hybrids as neuroprotective and anti-neuroinflammatory agents. nih.govnih.gov These compounds have been shown to modulate key pathways involved in neuronal cell death and inflammation.

A series of novel triazole-pyrimidine-based compounds were synthesized and evaluated for their effects on human microglia and neuronal cells. nih.gov Several of these compounds demonstrated significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. nih.govnih.gov

Furthermore, a number of the synthesized compounds exhibited promising neuroprotective activity. nih.gov They were found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BiP (Binding immunoglobulin protein), and the apoptosis marker, cleaved caspase-3, in human neuronal cells. nih.gov The potential mechanism of action is believed to involve the inhibition of ER stress, apoptosis, and the NF-κB inflammatory pathway. nih.gov

The table below summarizes the neuroprotective and anti-neuroinflammatory activities of selected triazole-pyrimidine hybrids.

| Compound ID | Biological Activity | Key Findings | Reference |

| ZA3, ZA4, ZA5 | Anti-neuroinflammatory | Inhibition of NO and TNF-α production | nih.govnih.gov |

| ZB2-ZB6 | Anti-neuroinflammatory | Inhibition of NO and TNF-α production | nih.govnih.gov |

| S5 (intermediate) | Anti-neuroinflammatory | Inhibition of NO and TNF-α production | nih.govnih.gov |

| ZA2-ZA6 | Neuroprotective | Reduced expression of BiP and cleaved caspase-3 | nih.gov |

| S5 (intermediate) | Neuroprotective | Reduced expression of BiP and cleaved caspase-3 | nih.gov |

Applications in Agrochemical and Medicinal Research Non Clinical Focus

Development of Novel Agrochemical Agents

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the agrochemical industry, known for its presence in a variety of pesticides. rjptonline.org When combined with a pyrimidine (B1678525) ring, this structural motif has been exploited to develop new herbicides, fungicides, insecticides, and plant growth regulators.

Herbicides:

A series of novel pyrimidyl-1,2,4-triazole derivatives have been designed and synthesized with the aim of discovering new compounds with high herbicidal activity. researchgate.netresearchgate.net In one study, a series of new pyrimidyl-1,2,4-triazole derivatives were synthesized by incorporating 1,2,4-triazole, pyrimidine, and phenyl sulfonyl structural templates. researchgate.net The herbicidal activities of these compounds were evaluated against various monocotyledonous and dicotyledonous plants. researchgate.netresearchgate.net The structure-activity relationship studies indicated that the presence of an ethyl group at the 4-position of the pyrimidine ring and an alkyl chain as a para-substituent on the benzene (B151609) ring resulted in good biological activity. researchgate.net Another study focused on triazole derivatives containing a pyrazole (B372694) moiety, with some compounds showing moderate herbicidal activity against lettuce and bentgrass. researchgate.net

Fungicides:

The development of fungicides is a prominent application of the 2-(1H-1,2,4-triazol-1-yl)pyrimidine scaffold. Numerous studies have reported the synthesis and evaluation of its derivatives against a wide range of plant pathogenic fungi. nih.govbohrium.compharmj.org.uagoogle.com The fungicidal action of many triazole-based compounds stems from their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. bohrium.com

For instance, a series of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety were synthesized and showed moderate to high fungicidal activities against eight phytopathogens. bohrium.com One particular compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, displayed broad-spectrum activity with low EC50 values against several fungi. bohrium.com Another derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, was found to be comparable to the commercial fungicide difenoconazole (B1670550) in its activity against Sclerotinia sclerotiorum. bohrium.com

Furthermore, the introduction of a sulfur atom and subsequent modifications have been shown to lead to the emergence of antifungal activity in 1,2,4-triazole molecules. pharmj.org.ua Pyrimidine derivatives of 1,2,4-triazole have also demonstrated high antifungal activity. pharmj.org.ua

Insecticides:

The 1,2,4-triazole nucleus is also a key component in the development of new insecticides. researchgate.net Derivatives of 1,2,4-triazole have been reported to possess insecticidal properties. rjptonline.orgresearchgate.net While direct studies focusing solely on the insecticidal activity of this compound are less common, the broader class of 1,2,4-triazole derivatives has shown promise. For example, some novel synthesized 1,2,4-triazole derivatives exhibited insecticidal activity against Aphis rumicis Linnaeus. researchgate.net The fusion of the 1,2,4-triazole ring with other heterocyclic systems has been suggested as a strategy to enhance insecticidal and fungicidal activity. rjptonline.org

Plant Growth Regulators:

Beyond pest and weed control, 1,2,4-triazole derivatives have also been investigated for their role as plant growth regulators. rjptonline.orgresearchgate.net Certain pyrrole (B145914) derivatives containing the 1,2,4-triazole moiety have been patented for their use in regulating plant growth. google.com These compounds can influence various physiological processes in plants, potentially leading to improved crop yields or desired growth characteristics.

Preclinical Research on Potential Therapeutic Agents

The structural similarities between the 1,2,4-triazolo[1,5-a]pyrimidine system and naturally occurring purines have made this scaffold an attractive candidate for medicinal chemistry research. nih.gov This has led to the investigation of its derivatives as potential antimicrobial and anticancer agents in a preclinical setting.

Antimicrobial Leads:

In the search for new antimicrobial agents, researchers have synthesized and evaluated a range of this compound derivatives. A study on mutually isomeric 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines revealed that these compounds, while inactive against Mycobacterium tuberculosis, showed inhibitory activity against a panel of ESKAPE pathogens (excluding P. aeruginosa). nih.gov The ESKAPE pathogens are a group of bacteria known for their high rates of antibiotic resistance.

The synthesis of these compounds involved nucleophilic aromatic substitution reactions. nih.gov Interestingly, the biological activity was found to be dependent on the position of the 3-nitro-1,2,4-triazol-1-yl group on the pyrimidine ring, with a general loss of activity observed when moving the group from position 4 to position 2. nih.gov

Anticancer Leads:

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been explored for its potential in cancer chemotherapy. nih.gov This includes the development of microtubule-targeting agents. nih.gov While specific research on the anticancer properties of this compound is emerging, the broader class of 1,2,4-triazolo[1,5-a]pyrimidines has shown promise. For example, some derivatives have been investigated as inhibitors of cancer-associated kinases. nih.gov

Future Directions and Challenges in this compound Research

The research into this compound and its derivatives is an active and promising field. Future research is likely to focus on several key areas. In agrochemicals, the development of more potent and selective herbicides and fungicides with novel modes of action will be crucial to combat the growing issue of resistance. A deeper understanding of the structure-activity relationships will guide the design of next-generation agrochemicals with improved environmental profiles.

In medicinal chemistry, the exploration of this scaffold for new antimicrobial and anticancer agents will continue. A significant challenge will be to optimize the lead compounds to enhance their efficacy and selectivity, while also ensuring favorable pharmacokinetic and toxicological profiles. The use of computational methods, such as molecular docking, can aid in the rational design of more potent inhibitors. bohrium.com

A key challenge across both fields is the need for efficient and environmentally friendly synthetic methodologies to produce these complex molecules. researchgate.net Furthermore, a more comprehensive understanding of the metabolic pathways and potential off-target effects of these compounds in both plants and mammals is necessary for their safe and effective application. The versatility of the this compound core structure ensures that it will remain a focal point of research for the foreseeable future, with the potential to yield novel solutions in both agriculture and medicine.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-Triazol-1-yl)pyrimidine derivatives, and how are intermediates characterized?

Answer: The synthesis typically involves coupling pyrimidine precursors with 1,2,4-triazole moieties under nucleophilic substitution or cyclocondensation conditions. For example, ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) facilitates the formation of pyrimidine-triazole hybrids . Intermediates are characterized via melting point analysis (open-tube capillary method) , NMR, and X-ray crystallography to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?